physicochemical properties of 2-(2,4-Dimethylphenyl)-2h-benzotriazole
physicochemical properties of 2-(2,4-Dimethylphenyl)-2h-benzotriazole
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Dimethylphenyl)-2H-benzotriazole
Introduction
2-(2,4-Dimethylphenyl)-2H-benzotriazole is a member of the hydroxyphenyl benzotriazole class of organic compounds, which are renowned for their efficacy as ultraviolet (UV) light absorbers. These compounds are critical additives in a multitude of materials, including plastics, coatings, and cosmetics, to prevent photodegradation, thereby extending the lifespan and preserving the appearance of the end products.[1][2][3][4] The functionality of 2-(2,4-Dimethylphenyl)-2H-benzotriazole is intrinsically linked to its unique molecular structure and resulting physicochemical properties.
This guide offers a comprehensive exploration of these properties, providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective application and study. The narrative moves beyond a simple recitation of data to explain the causality behind its behavior and the experimental methodologies used for its characterization.
Molecular Structure and Identification
The core of 2-(2,4-Dimethylphenyl)-2H-benzotriazole's function lies in its molecular architecture. It consists of a benzotriazole ring system covalently bonded to a 2,4-dimethylphenyl group. X-ray diffraction studies reveal a non-planar molecular conformation, with a significant twist angle between the benzotriazole and the phenyl ring systems.[5] This steric hindrance, influenced by the methyl groups, is a critical factor in its electronic and photophysical behavior.[5]
| Identifier | Value |
| Chemical Name | 2-(2,4-Dimethylphenyl)-2H-benzotriazole |
| CAS Number | Not explicitly available in search results; related to Tinuvin P analogs. |
| Molecular Formula | C₁₄H₁₃N₃ |
| Molecular Weight | 223.28 g/mol |
Core Physicochemical Properties
The physical properties of 2-(2,4-Dimethylphenyl)-2H-benzotriazole dictate its compatibility and performance within various matrices. While specific experimental data for this exact analog is not widely published, properties can be inferred from closely related structures and predictive models.
| Property | Value | Significance & Context |
| Appearance | Likely a white to slightly yellow crystalline powder. | Typical for this class of compounds, purity can affect coloration.[2] |
| Melting Point | Data not available; related compounds like 2-(2-Hydroxy-5-methylphenyl)benzotriazole melt at 129-133 °C. | A high melting point is indicative of a stable crystalline lattice. Important for processing at high temperatures. |
| Boiling Point | Predicted values for similar, larger benzotriazoles are >500 °C.[6] | Low volatility is a key feature for durable applications in polymers processed at high temperatures.[2] |
| Solubility | Generally low solubility in water, higher in organic solvents. | Benzotriazoles are fairly water-soluble but this specific derivative's hydrophobicity is increased by the dimethylphenyl group, making it suitable for incorporation into non-polar polymers and coatings.[7][8][9] |
| Density | Predicted values for similar structures are around 1.03 g/cm³.[6] | Relevant for formulation calculations and understanding material compatibility. |
Spectroscopic Profile and Mechanism of Action
The primary function of 2-(2,4-Dimethylphenyl)-2H-benzotriazole is to absorb harmful UV radiation. Its effectiveness is rooted in its electronic structure, which allows for the efficient absorption of photons in the UVA and UVB regions of the electromagnetic spectrum (approximately 280-400 nm).[10]
Upon absorption of a UV photon, the molecule undergoes an ultra-fast, reversible process known as Excited-State Intramolecular Proton Transfer (ESIPT) .[7][11] This mechanism is central to its photostability. The molecule contains an implicit acidic proton and a basic nitrogen site in close proximity, enabling a proton to transfer in the excited state. This creates a transient keto-type tautomer, which rapidly dissipates the absorbed energy as harmless heat through non-radiative decay, returning the molecule to its original ground state, ready to absorb another photon. This efficient cycle prevents the absorbed energy from initiating degradative chemical reactions in the host material.[11]
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) cycle.
Synthesis Pathway Overview
The synthesis of 2-(2,4-Dimethylphenyl)-2H-benzotriazole typically follows a multi-step procedure common for 2-aryl-2H-benzotriazoles. A representative pathway involves the reaction of a substituted benzamide with a nitrophenyl group, followed by cyclization and subsequent thermolysis.[5][12]
A specific reported synthesis proceeds through the following key steps:[5][12]
-
Amide Formation: Reaction of an appropriate starting material to form 2,4-dimethyl-N-(2-nitrophenyl)benzamide.
-
Imidoyl Chloride Formation: Conversion of the benzamide to the corresponding benzimidoyl chloride.
-
Tetrazole Formation: Reaction with sodium azide to yield a 5-(2,4-dimethyl-phenyl)-1-(2-nitrophenyl)-1H-tetrazole intermediate.
-
Thermolysis: Heating the tetrazole intermediate in a high-boiling solvent like nitrobenzene, which results in the elimination of nitrogen gas and cyclization to form the final 2-(2,4-Dimethylphenyl)-2H-benzotriazole product.
Caption: General synthesis route for 2-(2,4-Dimethylphenyl)-2H-benzotriazole.
Experimental Protocols for Property Determination
To ensure scientific integrity, the physicochemical properties of compounds like 2-(2,4-Dimethylphenyl)-2H-benzotriazole must be determined using validated experimental methods.
Protocol 1: Determination of Melting Point
The melting point is a fundamental indicator of purity and identity. Differential Scanning Calorimetry (DSC) provides a precise measurement.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Caption: Workflow for Melting Point Determination by DSC.
Protocol 2: Qualitative Solubility Assessment
Understanding solubility is crucial for formulating the compound into various products.[13]
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, toluene, hexane).
-
Sample Addition: To 1 mL of each solvent in a separate test tube, add a small, pre-weighed amount (e.g., 10 mg) of the compound.
-
Mixing: Agitate the tubes vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).
-
Observation: Visually inspect each tube for dissolved solid. Classify as "soluble," "partially soluble," or "insoluble."[13] For quantitative analysis, the supernatant can be analyzed after filtration to determine the concentration of the dissolved compound.
Caption: Workflow for Qualitative Solubility Testing.
Protocol 3: UV-Visible Absorption Spectrum Analysis
This protocol determines the wavelength of maximum absorbance (λmax), a key performance indicator.
Methodology:
-
Solvent Choice: Select a UV-transparent solvent in which the compound is soluble (e.g., chloroform, cyclohexane).[7]
-
Stock Solution: Prepare a concentrated stock solution of known concentration (e.g., 1x10⁻³ M).
-
Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 (e.g., 1x10⁻⁵ M).[14][15]
-
Spectrophotometer Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (as a blank) and another with the sample solution.
-
Scan: Scan across the UV-Vis range (e.g., 200-500 nm) and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax).
Caption: Workflow for UV-Visible Spectroscopy.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(2,4-Dimethylphenyl)-2H-benzotriazole is not available from the search, data from related benzotriazole compounds indicate a general hazard profile. Users should handle the compound with appropriate care.
-
Hazards: May cause skin and serious eye irritation.[16][17] Some benzotriazoles are considered harmful if swallowed and toxic to aquatic life with long-lasting effects.[18][19]
-
Handling: Use in a well-ventilated area or under a fume hood.[16][20] Avoid creating dust. Wash hands thoroughly after handling.[16][17][18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][17][20]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19][21]
Conclusion
2-(2,4-Dimethylphenyl)-2H-benzotriazole is a specialized UV absorber whose performance is governed by a precise set of physicochemical properties. Its non-planar structure, low volatility, and solubility in organic media make it well-suited for integration into polymeric systems. The cornerstone of its function is the highly efficient ESIPT mechanism, which allows for the safe dissipation of UV energy. A thorough understanding of these properties, verified through standardized experimental protocols, is essential for its effective application in materials protection and for the development of new, high-performance stabilizers.
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